molecular formula C28H54O4 B14310047 Dibutyl 7-ethyloctadecanedioate CAS No. 112396-38-0

Dibutyl 7-ethyloctadecanedioate

Cat. No.: B14310047
CAS No.: 112396-38-0
M. Wt: 454.7 g/mol
InChI Key: RMPUPAZTNDNNNG-UHFFFAOYSA-N
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Description

Dibutyl 7-ethyloctadecanedioate is a chemical compound known for its unique structure and properties It is an ester derived from 7-ethyloctadecanedioic acid and butanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 7-ethyloctadecanedioate typically involves the esterification of 7-ethyloctadecanedioic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

7-ethyloctadecanedioic acid+2 butanoldibutyl 7-ethyloctadecanedioate+water\text{7-ethyloctadecanedioic acid} + \text{2 butanol} \rightarrow \text{this compound} + \text{water} 7-ethyloctadecanedioic acid+2 butanol→dibutyl 7-ethyloctadecanedioate+water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous reactors and advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 7-ethyloctadecanedioate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dibutyl 7-ethyloctadecanedioate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

    Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

    Industry: Employed in the manufacture of various consumer products, including cosmetics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of dibutyl 7-ethyloctadecanedioate involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, enhancing their flexibility and durability. In biological systems, it may interact with hormone receptors and enzymes, potentially disrupting normal hormonal functions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Another commonly used plasticizer with similar properties but different structural features.

    Diethyl phthalate: Similar in function but with different ester groups.

    Di-2-ethylhexyl phthalate: Widely used plasticizer with a different alkyl chain length.

Uniqueness

Dibutyl 7-ethyloctadecanedioate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain length compared to other phthalates may result in different interactions with polymers and biological systems, making it a valuable compound for specialized applications.

Properties

CAS No.

112396-38-0

Molecular Formula

C28H54O4

Molecular Weight

454.7 g/mol

IUPAC Name

dibutyl 7-ethyloctadecanedioate

InChI

InChI=1S/C28H54O4/c1-4-7-24-31-27(29)22-18-14-12-10-9-11-13-16-20-26(6-3)21-17-15-19-23-28(30)32-25-8-5-2/h26H,4-25H2,1-3H3

InChI Key

RMPUPAZTNDNNNG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCCCCCCCC(CC)CCCCCC(=O)OCCCC

Origin of Product

United States

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